molecular formula C16H12IN3O2S B3564826 2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3564826
M. Wt: 437.3 g/mol
InChI Key: UAQACPOMHSOZEX-UHFFFAOYSA-N
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Description

The compound “2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C14H12INO2 . It is structurally similar to the 2C family of compounds, which are known for their potent hallucinogenic effects .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” includes an iodine atom, a methoxyphenyl group, and a thiadiazol group attached to a benzamide core . The exact structure would require more specific information or computational chemistry methods to determine.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 353.15. It has a predicted boiling point of 361.4±27.0 °C and a predicted density of 1.647±0.06 g/cm3 .

Mechanism of Action

While the exact mechanism of action for “2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is not specified in the literature, compounds with similar structures, such as the 2C family of compounds, are known to act as potent serotonin 5-HT2A receptor agonist hallucinogens .

Future Directions

The future directions for research on “2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Given its structural similarity to the 2C family of compounds, it could also be of interest to explore its potential psychoactive effects .

Properties

IUPAC Name

2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O2S/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQACPOMHSOZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
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2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
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2-iodo-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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